1-(3,4,5-Trichlorophenyl)ethanone
Overview
Description
1-(3,4,5-Trichlorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetophenone, where the phenyl ring is substituted with three chlorine atoms at the 3, 4, and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trichlorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4,5-trichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recycling of catalysts and solvents is implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trichlorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(3,4,5-trichlorophenyl)ethanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield 1-(3,4,5-trichlorophenyl)ethanol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 1-(3,4,5-Trichlorophenyl)ethanoic acid.
Reduction: 1-(3,4,5-Trichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4,5-Trichlorophenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and as a model compound for understanding the behavior of chlorinated aromatic ketones.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trichlorophenyl)ethanone involves its interaction with various molecular targets. The compound’s electrophilic carbonyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. Additionally, the presence of chlorine atoms can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes.
Comparison with Similar Compounds
1-(2,4,6-Trichlorophenyl)ethanone: Similar structure but with chlorine atoms at different positions, leading to different reactivity and properties.
1-(3,4-Dichlorophenyl)ethanone: Lacks one chlorine atom, which can significantly alter its chemical behavior and applications.
1-(3,5-Dichlorophenyl)ethanone: Another dichlorinated derivative with distinct properties.
Uniqueness: 1-(3,4,5-Trichlorophenyl)ethanone is unique due to the specific positioning of its chlorine atoms, which influences its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic applications and research studies where specific steric and electronic effects are desired.
Properties
IUPAC Name |
1-(3,4,5-trichlorophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIHAWSUYAGEPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298574 | |
Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35981-65-8 | |
Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35981-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4,5-Trichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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